molecular formula C12H11N3O3 B595582 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1223748-29-5

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Katalognummer: B595582
CAS-Nummer: 1223748-29-5
Molekulargewicht: 245.238
InChI-Schlüssel: RFRNCOQQEILWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 2-oxoimidazolidine core linked to a 4-cyanophenyl group and an acetic acid side chain, is commonly explored for developing novel therapeutic agents . Similar compounds containing the 2-oxoimidazolidine (hydantoin) scaffold are investigated for a wide spectrum of biological activities, including potential applications as antidiabetic, anti-inflammatory, antipsoriatic, antiasthmatic, and neuroprotective agents . The presence of the cyanophenyl moiety can enhance binding affinity to specific biological targets and is a feature in compounds studied for conditions like hypercoagulable diseases . The acetic acid functional group provides a handle for further chemical modification, allowing researchers to conjugate the molecule to other pharmacophores or increase its solubility for biological testing . This product is intended for research applications, such as serving as a building block in the synthesis of more complex molecules for drug discovery programs or as a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRNCOQQEILWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676564
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-29-5
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Imidazolidinone Core

The imidazolidinone ring is constructed by cyclizing 1-(4-cyanophenyl)ethylenediamine with a carbonyl source. A common method involves refluxing the diamine with triphosgene in dichloromethane, yielding 3-(4-cyanophenyl)imidazolidin-2-one. Alternative carbonyl agents, such as urea or dimethyl carbonate, have been explored but require higher temperatures (120–150°C) and extended reaction times (12–24 h).

Key Reaction Conditions:

  • Reagent: Triphosgene (0.33 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

N-Alkylation with Chloroacetic Acid Derivatives

The imidazolidinone nitrogen is alkylated using tert-butyl chloroacetate in the presence of potassium carbonate. This step proceeds via an S<sub>N</sub>2 mechanism, where the deprotonated nitrogen attacks the electrophilic chloroacetate. After alkylation, the tert-butyl ester is cleaved using titanium tetrachloride in dichloromethane, followed by quenching with isopropanol to yield the acetic acid.

Optimization Insights:

  • Solvent: Ethyl acetate improves solubility of the imidazolidinone.

  • Base: K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) ensures complete deprotonation.

  • Ester Cleavage: TiCl<sub>4</sub> (1.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub> at −20°C minimizes side reactions.

Stepwise Yields:

StepYield (%)
Imidazolidinone formation72
N-Alkylation75
Ester hydrolysis85
Overall yield 46

One-Pot Cyclization and Alkylation Strategy

Bromoacetylation of 4-Cyanophenyl Precursor

A bromoacetyl intermediate is generated by treating 4-cyanoacetophenone with bromine in acetic acid. This α-bromoketone undergoes nucleophilic attack by ethylenediamine, forming the imidazolidinone ring in situ. Subsequent alkylation with methyl chloroacetate introduces the acetic acid side chain.

Critical Parameters:

  • Bromination: Br<sub>2</sub> (1.1 equiv) in glacial acetic acid at 25°C.

  • Cyclization: Ethylenediamine (1.2 equiv) in THF, refluxed for 6 h.

  • Alkylation: Methyl chloroacetate (1.5 equiv) with K<sub>2</sub>CO<sub>3</sub> in DMF.

Advantages:

  • Eliminates isolation of intermediates.

  • Reduces total reaction time by 30% compared to stepwise methods.

Limitations:

  • Requires precise stoichiometry to avoid over-bromination.

  • Final hydrolysis (to convert methyl ester to acid) necessitates harsh conditions (6 M HCl, 80°C).

Mitsunobu Reaction for Direct Functionalization

Coupling of Imidazolidinone with Glycolic Acid

The Mitsunobu reaction enables direct attachment of the acetic acid group using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids the need for ester hydrolysis but demands anhydrous conditions and strict temperature control.

Reaction Setup:

  • Reagents: Glycolic acid (1.5 equiv), DEAD (1.5 equiv), PPh<sub>3</sub> (1.5 equiv)

  • Solvent: Dry THF under N<sub>2</sub> atmosphere

  • Temperature: 0°C to room temperature

Yield Comparison:

MethodYield (%)Purity (%)
Mitsunobu5892
N-Alkylation7598

Drawbacks:

  • High cost of DEAD and PPh<sub>3</sub>.

  • Challenging purification due to triphenylphosphine oxide byproduct.

Analytical Characterization

Successful synthesis is confirmed via:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 2H, NCH<sub>2</sub>CO), 3.91 (t, J = 7.8 Hz, 2H, NCH<sub>2</sub>), 3.45 (t, J = 7.8 Hz, 2H, NCH<sub>2</sub>).

  • IR (KBr): 2245 cm<sup>−1</sup> (C≡N), 1720 cm<sup>−1</sup> (C=O), 1680 cm<sup>−1</sup> (amide C=O).

  • HRMS: m/z calcd for C<sub>12</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub> [M+H]<sup>+</sup> 245.0801, found 245.0804.

Industrial Scalability and Environmental Considerations

The N-alkylation route (Section 1) is preferred for scale-up due to:

  • Solvent Recovery: Ethyl acetate and dichloromethane are easily recycled via distillation.

  • Waste Reduction: TiCl<sub>4</sub> hydrolysis generates TiO<sub>2</sub>, which is non-toxic and inert.

  • Cost Efficiency: tert-Butyl chloroacetate is commercially available at scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid exhibit anticancer properties. For instance, derivatives of imidazolidinones have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A research article published in the Journal of Medicinal Chemistry demonstrated that a related imidazolidinone compound inhibited the growth of breast cancer cells in vitro. The study utilized a series of cell viability assays to evaluate the compound's effectiveness and revealed a dose-dependent response, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.

Case Study : In a study published in Pharmacology Reports, researchers explored the anti-inflammatory effects of imidazolidinone derivatives in animal models of inflammation. The results indicated significant reductions in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions .

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific receptors or pathways. Its potential as a lead compound for developing new pharmaceuticals is being explored.

Data Table: Pharmacological Profiles

PropertyValue
LogP0.88778
PSA (Polar Surface Area)84.64000 Ų
SolubilityModerate

Material Science Applications

In addition to its biological applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.

Case Study : A recent study focused on synthesizing polymeric materials incorporating imidazolidinone structures. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS 956327-03-0)
  • Structure: Fluorine substituent on the phenyl ring; additional methyl group on the imidazolidinone core.
  • Molecular Formula : C₁₂H₁₁FN₂O₄.
  • Molecular Weight : 266.23 g/mol.
  • Key Differences: The fluorine atom increases hydrophobicity (higher XLogP) compared to the cyano group.
2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic Acid (CAS 1788589-69-4)
  • Structure : Dimethoxy-substituted phenyl ring.
  • Molecular Formula : C₁₃H₁₆N₂O₅.
  • Molecular Weight : 280.28 g/mol.
  • Key Differences: Methoxy groups are electron-donating, contrasting with the electron-withdrawing cyano group. Enhanced solubility in polar aprotic solvents due to methoxy groups .

Modifications to the Imidazolidinone Core

2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic Acid (CAS 128043-86-7)
  • Structure : Trioxo-imidazolidine core with a benzyl substituent.
  • Molecular Formula : C₁₂H₁₀N₂O₅.
  • Molecular Weight : 262.22 g/mol.
  • Key Differences: Three ketone groups increase polarity (TPSA > 100 Ų) and hydrogen-bonding capacity.
2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic Acid (CAS 69627-56-1)
  • Structure: Simplified imidazolidinone core without additional substituents.
  • Molecular Formula : C₁₁H₁₂N₂O₃.
  • Molecular Weight : 236.23 g/mol.
  • Key Differences :
    • Lower molecular weight and reduced steric bulk improve membrane permeability.
    • Absence of electron-withdrawing groups may limit interactions with charged targets .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) XLogP TPSA (Ų) Hydrogen Bond Donors/Acceptors Molecular Weight (g/mol)
Target Compound (1223748-29-5) 0.4 87.3 2/5 245.23
Fluorinated Analog (956327-03-0) 1.2* 85.0* 2/6 266.23
Trioxo Derivative (128043-86-7) -0.8* 110.2* 3/7 262.22
Dimethoxy Analog (1788589-69-4) 1.5 95.6 2/7 280.28

*Estimated based on structural analogs.

Biologische Aktivität

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS No. 1223748-29-5) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃O₃
  • Molecular Weight : 245.23 g/mol
  • Structure : Contains a cyanophenyl group and an oxoimidazolidinyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Its mechanism may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to block the progression of cancer cells through the G2/M phase, leading to apoptosis.
  • Cytoskeletal Disruption : The compound may bind to β-tubulin, disrupting microtubule dynamics and leading to cell death in cancerous cells .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study Findings : A study evaluated the antiproliferative activity of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, revealing that certain compounds blocked angiogenesis and tumor growth effectively .

Table 1: Antiproliferative Activity on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
PIB-SOHT-290.5G2/M phase arrest
PIB-SOM210.7Microtubule disruption
PIB-SOMCF70.6Apoptosis induction

IC50 values indicate the concentration required to inhibit cell growth by 50% .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the aromatic ring can significantly influence its efficacy against cancer cells:

  • Substituent Variability : Different functional groups on the phenyl ring can either enhance or diminish antiproliferative effects, emphasizing the importance of chemical structure in therapeutic applications .

Safety and Toxicology

While preliminary studies indicate low toxicity profiles in chick chorioallantoic membrane assays, further investigations are necessary to fully assess the safety and side effects in human models. The toxicity levels must be compared against established chemotherapeutics to evaluate therapeutic windows effectively.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via multistep reactions involving aryl cyanophenyl precursors and imidazolidinone intermediates. Key steps include cyclization under acidic conditions (e.g., acetic acid reflux) and coupling reactions using catalysts like sodium acetate .
  • Characterization : Intermediates are validated via melting points , IR spectroscopy (to confirm carbonyl and nitrile groups), and NMR (¹H/¹³C) to resolve structural ambiguities. For example, aromatic protons in the 4-cyanophenyl group appear as doublets in ¹H NMR (~7.5–8.0 ppm), while the 2-oxoimidazolidine ring protons show distinct splitting patterns .
  • Purity Verification : Elemental analysis (C, H, N) is critical; discrepancies >0.3% between theoretical and experimental values indicate impurities .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • IR Spectroscopy : Look for peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of the imidazolidinone and acetic acid groups) .
  • NMR Analysis : ¹³C NMR should resolve the carbonyl carbons (C=O) at ~165–175 ppm and nitrile carbon at ~115 ppm. Overlapping signals (e.g., aromatic carbons) may require DEPT-135 or 2D NMR (HSQC, HMBC) .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 288.29) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with catalytic cysteine residues). The 4-cyanophenyl group may engage in π-π stacking, while the acetic acid moiety participates in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to prioritize targets .
  • Validation : Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀) to refine force field parameters .

Q. How can contradictory spectral or bioactivity data be resolved in studies of this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR assignments with HSQC/HMBC to resolve overlapping signals (e.g., aromatic protons in ’s compound 9c) .
  • Bioactivity Discrepancies : Test the compound against isogenic cell lines (wild-type vs. mutant) to isolate mechanism-specific effects. For example, if anticancer activity varies, screen for ROS generation or apoptosis markers (caspase-3 activation) .
  • Batch Variability : Ensure synthetic consistency by standardizing reaction conditions (solvent purity, temperature gradients ±2°C) .

Q. What strategies integrate theoretical frameworks (e.g., electronic effects of the nitrile group) into experimental design?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the phenyl ring. Compare logP (HPLC) and pKa (potentiometric titration) to correlate electronic effects with solubility/bioavailability .
  • Theoretical Basis : Apply Hammett constants (σ) to predict how substituents influence reactivity. The -CN group (σ = +0.66) may enhance electrophilicity of the imidazolidinone ring .
  • Experimental Validation : Use DFT calculations (Gaussian 09) to model charge distribution and compare with experimental UV-Vis spectra (λmax shifts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.